molecular formula C23H26N2O2 B2362704 N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-phenylbutanamide CAS No. 851402-99-8

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-phenylbutanamide

Cat. No.: B2362704
CAS No.: 851402-99-8
M. Wt: 362.473
InChI Key: WCGGCJAXAAGNAZ-UHFFFAOYSA-N
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Description

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-phenylbutanamide, also known as DMQX, is a chemical compound that has been used in scientific research to study the effects of glutamate receptors in the brain. DMQX is a non-competitive antagonist of the AMPA receptor, which is a type of glutamate receptor that is involved in synaptic plasticity and learning and memory.

Scientific Research Applications

Anticancer Agents

Research has highlighted the synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, indicating moderate to high levels of antitumor activities against various cancer cell lines such as A549 (human lung adenocarcinoma), HeLa (human cervical carcinoma), MCF-7 (human breast cancer), and U2OS (human osteosarcoma) in vitro. The compounds, including diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(phenyl-amino)methyl)phosphonate, have shown potent inhibitory activities, comparable to 5-fluorouracil, and induce apoptosis in HeLa cells (Fang et al., 2016).

Enantioselective Synthesis

The compound has relevance in the enantioselective synthesis of important chiral intermediates for ACEI drugs, demonstrating the utility of orthogonal experimentation in optimizing synthesis processes and achieving high purity and selectivity in the desired products (Duan, 2009).

DNA-Intercalating Agents

Phenyl-substituted derivatives have been synthesized and evaluated for their in vivo antitumor activity, targeting "minimal" DNA-intercalating agents for solid tumor activity. These compounds provide insights into the structural requirements for DNA-binding and the potential for antitumor efficacy (Atwell et al., 1989).

Neurokinin-1 Receptor Antagonism

Studies on orexin receptors have shown that selective antagonism of orexin-2 receptors by compounds such as almorexant, which contains similar structural motifs, promotes sleep in rats. This research aids in understanding the role of orexin receptors in sleep-wake modulation and the potential therapeutic applications for sleep disorders (Dugovic et al., 2009).

Antifungal Agents

Derivatives like 2-(2-oxo-morpholin-3-yl)-acetamide have been identified for their fungicidal activity against Candida and Aspergillus species, highlighting the significance of structural modifications for enhancing antifungal activity and plasmatic stability (Bardiot et al., 2015).

Properties

IUPAC Name

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c1-4-20(17-8-6-5-7-9-17)23(27)24-11-10-18-14-19-12-15(2)16(3)13-21(19)25-22(18)26/h5-9,12-14,20H,4,10-11H2,1-3H3,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGGCJAXAAGNAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCC2=CC3=C(C=C(C(=C3)C)C)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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